molecular formula C22H22N2O6S B2458224 (E)-2-methoxy-4-(3-((2-methyl-5-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-(allylthio)acetate CAS No. 1321749-97-6

(E)-2-methoxy-4-(3-((2-methyl-5-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-(allylthio)acetate

Cat. No.: B2458224
CAS No.: 1321749-97-6
M. Wt: 442.49
InChI Key: KNGGWQKGUJPAOH-JXMROGBWSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a methoxy group, an amino group, a nitro group, a phenyl group, and an allylthio group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, for example, would likely contribute to the compound’s rigidity and planarity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The amino group could act as a base or nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the nitro and amino groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be a drug, it might interact with certain proteins or enzymes in the body .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

[2-methoxy-4-[(E)-3-(2-methyl-5-nitroanilino)-3-oxoprop-1-enyl]phenyl] 2-prop-2-enylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-4-11-31-14-22(26)30-19-9-6-16(12-20(19)29-3)7-10-21(25)23-18-13-17(24(27)28)8-5-15(18)2/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,25)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGGWQKGUJPAOH-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)OC(=O)CSCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CSCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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